molecular formula C16H15N3 B11860868 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinonitrile

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinonitrile

Cat. No.: B11860868
M. Wt: 249.31 g/mol
InChI Key: ZLQIACWLKUVLPX-UHFFFAOYSA-N
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Description

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinonitrile is a complex organic compound that features a dihydroisoquinoline moiety fused with a nicotinonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinonitrile typically involves multi-step organic reactions. One common method includes the Bischler-Napieralski reaction, which is used to form the dihydroisoquinoline core. This reaction involves the cyclization of β-phenylethylamine derivatives with nitriles under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Amides or substituted nitriles.

Scientific Research Applications

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include signal transduction mechanisms that are crucial for cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinonitrile is unique due to its combination of the dihydroisoquinoline and nicotinonitrile moieties, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

6-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpyridine-3-carbonitrile

InChI

InChI=1S/C16H15N3/c1-12-14(10-17)6-7-16(18-12)19-9-8-13-4-2-3-5-15(13)11-19/h2-7H,8-9,11H2,1H3

InChI Key

ZLQIACWLKUVLPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCC3=CC=CC=C3C2)C#N

Origin of Product

United States

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